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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR-based assays in Streptococcus mutans UA159. The protocols focus on two key

applications: CRISPR interference (CRISPRi) for functional genomics and CRISPR-Cas9-

mediated genome editing for targeted gene disruption to study virulence factors.

Introduction
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to

form robust biofilms and produce acid. The endogenous Type II-A CRISPR-Cas9 system of S.

mutans UA159 has been successfully repurposed as a powerful tool for genetic manipulation.

This allows for precise gene silencing (CRISPRi) and targeted genome editing, facilitating the

study of essential genes and the development of novel anti-caries strategies.[1][2][3] The native

Cas9 from S. mutans UA159 recognizes a 5'-NGG-3' protospacer adjacent motif (PAM), similar

to the widely used Streptococcus pyogenes Cas9.[1] Key components for a functional

CRISPR-Cas9 system in S. mutans UA159 include a suitable PAM site, tracrRNA, Cas9, and

RNase III.[2][4]
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CRISPRi enables the targeted silencing of essential genes to study their function without lethal

effects. This is achieved by using a catalytically inactive Cas9 (dCas9) protein, which, when

guided by a single guide RNA (sgRNA), binds to the target DNA and sterically hinders

transcription.[3] A xylose-inducible system for expressing dCas9 allows for titratable control of

gene repression.[3][5]

Experimental Workflow for CRISPRi in S. mutans UA159
The following diagram illustrates the workflow for implementing CRISPRi to study essential

genes in S. mutans UA159.
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CRISPRi experimental workflow in S. mutans UA159.

Protocol: CRISPRi-Mediated Gene Silencing
1. sgRNA Design and Cloning:

Design 20-nucleotide sgRNA sequences targeting the 5' region of the essential gene of

interest. Ensure the target sequence is followed by a 5'-NGG-3' PAM sequence.[1]

Synthesize DNA oligonucleotides encoding the sgRNA and clone them into an integration

plasmid, such as a derivative of pPMZ, which integrates at a non-essential locus in the S.

mutans genome.[3]

2. Strain Construction:

Introduce a plasmid carrying the xylose-inducible dCas9 gene (e.g., a pZX9 derivative) into

S. mutans UA159.[3] The native cas9 gene in the UA159 genome should be inactivated to

prevent lethal DNA cleavage.[3]
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Transform the dCas9-expressing strain with the sgRNA integration plasmid. Transformation

can be achieved through natural transformation protocols.[6][7][8]

3. Induction of Gene Silencing:

Grow the engineered S. mutans strain in a suitable medium (e.g., FMC medium with

maltose) to the desired optical density (e.g., OD600 = 0.5).[3]

Induce dCas9 expression by adding xylose to the culture medium. The concentration of

xylose can be titrated to achieve varying levels of gene repression.[3][5]

4. Phenotypic Analysis:

Monitor the growth of the induced culture compared to a non-induced control using a

microplate reader.

Analyze cellular morphology and other phenotypes of interest using microscopy. For

example, silencing of genes involved in cell wall biosynthesis can lead to changes in cell

shape and size.[1]

Quantitative Data: CRISPRi-Mediated Growth Inhibition
Target Gene Pathway

Percentage of Genes Showing Growth
Defects upon Silencing[1]

Cell Wall 85%

Fatty Acid & Lipid Biosynthesis 80%

DNA Replication, Recombination & Repair 78%

Translation 75%

Nucleotide Metabolism 72%

Overall 77%
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CRISPR-Cas9-mediated genome editing can be used to permanently disrupt genes involved in

virulence, such as the glucosyltransferase genes (gtfB and gtfC), which are crucial for the

synthesis of extracellular polysaccharides (EPS) and biofilm formation.[2][4]

Signaling Pathway: Glucosyltransferase and Biofilm
Formation
The following diagram illustrates the role of GtfB and GtfC in biofilm formation.

Sucrose

GtfB

GtfC

Insoluble Glucans (EPS) Biofilm Formation

Click to download full resolution via product page

Role of GtfB and GtfC in biofilm formation.

Protocol: gtfB Gene Disruption via CRISPR-Cas9
1. Design of Self-Targeting CRISPR Array and Donor DNA:

Design a self-targeting CRISPR array containing a spacer sequence that recognizes the gtfB

gene in the S. mutans UA159 genome.

Construct a donor DNA template containing the desired mutation (e.g., a deletion or

insertion) flanked by homology arms corresponding to the regions upstream and

downstream of the gtfB target site.

2. Transformation and Selection:

Co-transform S. mutans UA159 with the plasmid carrying the self-targeting CRISPR array

and the linear donor DNA template.[2] Use a suitable transformation protocol for S. mutans.

[6][7]

Select for transformants on appropriate antibiotic-containing agar plates.
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3. Verification of Gene Editing:

Screen colonies for the desired mutation using PCR with primers flanking the target region.

Confirm the gene edit by Sanger sequencing of the PCR product.

4. Biofilm Formation Assay:

Grow the wild-type and gtfB mutant strains in a suitable medium supplemented with sucrose

(e.g., BHI with 1% sucrose) in a microtiter plate.

After incubation, stain the biofilms with crystal violet and quantify the biofilm biomass by

measuring the absorbance of the solubilized dye.[9]

Alternatively, quantify the water-insoluble EPS in the biofilm using the anthrone-sulfuric acid

method.[1]

Quantitative Data: Effect of gtf Disruption on Biofilm
Formation

Strain
Water-Insoluble EPS
Production (% of Wild-
Type)

Reference

S. mutans UA159 (Wild-Type) 100% [1]

ΔgtfB mutant Significantly reduced [1]

ΔgtfC mutant Significantly reduced [1]

ΔgtfBΔgtfC double mutant
Further reduced compared to

single mutants
[1]

Treatment
Biofilm Viable Cells (%
Reduction vs. Control)

Reference

GtfC Inhibitor (10 µg/ml) 79% [1]
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Conclusion
The CRISPR-based assays described here provide powerful tools for the genetic manipulation

of Streptococcus mutans UA159. CRISPRi is an invaluable technique for studying essential

gene function, while CRISPR-Cas9-mediated genome editing allows for the targeted disruption

of virulence factors. These methodologies are crucial for advancing our understanding of S.

mutans biology and for the development of novel therapeutics to combat dental caries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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